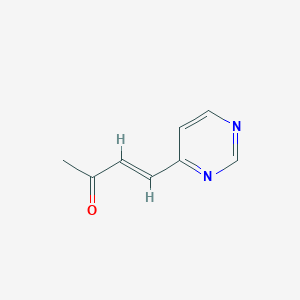

4-(Pyrimidin-4-yl)but-3-en-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

(E)-4-pyrimidin-4-ylbut-3-en-2-one |

InChI |

InChI=1S/C8H8N2O/c1-7(11)2-3-8-4-5-9-6-10-8/h2-6H,1H3/b3-2+ |

InChI Key |

QTSIXNZQEJBNSW-NSCUHMNNSA-N |

Isomeric SMILES |

CC(=O)/C=C/C1=NC=NC=C1 |

Canonical SMILES |

CC(=O)C=CC1=NC=NC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 4 Pyrimidin 4 Yl but 3 En 2 One and Its Analogues

Established Synthetic Routes

Established synthetic routes for 4-(pyrimidin-4-yl)but-3-en-2-one and its analogues primarily rely on well-known olefination and condensation reactions. These methods offer reliable pathways to the target enone system and the core pyrimidine (B1678525) heterocycle.

Wittig Reactions for Stereoselective Formation of Enones

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones. wikipedia.orgudel.edu In the context of this compound synthesis, this reaction would typically involve the coupling of pyrimidine-4-carbaldehyde with an appropriate phosphorus ylide, such as acetylmethylenetriphenylphosphorane.

The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group that can delocalize the negative charge, generally favor the formation of the (E)-alkene (trans isomer). organic-chemistry.org In the case of acetylmethylenetriphenylphosphorane, the acetyl group acts as a stabilizing group, thus the Wittig reaction with pyrimidine-4-carbaldehyde is expected to predominantly yield the (E)-4-(pyrimidin-4-yl)but-3-en-2-one isomer.

The general mechanism of the Wittig reaction involves the initial nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, leading to the formation of a betaine intermediate. This is followed by the formation of a four-membered oxaphosphetane ring, which then decomposes to yield the alkene and triphenylphosphine oxide. wikipedia.org The high thermodynamic stability of the P=O bond in triphenylphosphine oxide is a major driving force for this reaction. organic-chemistry.org

Condensation and Cyclization Protocols for Pyrimidinyl-But-3-en-2-one Core Synthesis

A common and straightforward method for the synthesis of α,β-unsaturated ketones is the Claisen-Schmidt condensation, which is a type of crossed aldol (B89426) condensation. gordon.eduwikipedia.org This reaction involves the base- or acid-catalyzed reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks α-hydrogens. wikipedia.org For the synthesis of this compound, this would entail the condensation of pyrimidine-4-carbaldehyde with acetone.

Under basic conditions, the reaction is initiated by the deprotonation of acetone to form an enolate, which then acts as a nucleophile and attacks the carbonyl carbon of pyrimidine-4-carbaldehyde. magritek.com The resulting β-hydroxy ketone readily undergoes dehydration to yield the final α,β-unsaturated ketone. gordon.edu

The pyrimidine core itself can be synthesized through various cyclization protocols. A prominent method is the Pinner pyrimidine synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. nih.gov For instance, chalcones, which are α,β-unsaturated ketones, can be reacted with urea or guanidine derivatives under basic conditions to form pyrimidine rings. ijres.org This approach allows for the synthesis of a variety of substituted pyrimidines.

| Aldehyde | Ketone | Catalyst/Base | Solvent | Reaction Conditions | Yield (%) |

|---|---|---|---|---|---|

| Substituted Benzaldehyde | Acetophenone | 40% aq. KOH | Ethanol | Stirring at RT for 3h | Not specified |

| 4-Methylbenzaldehyde | Acetone | aq. NaOH | Acetone | Microwave Irradiation | 96 |

| 4-Methoxybenzaldehyde | Acetone | aq. NaOH | Acetone | Microwave Irradiation | Quantitative |

Advanced Synthetic Approaches and Reaction Optimization

To improve the efficiency, atom economy, and environmental friendliness of the synthesis of this compound and its analogues, advanced synthetic strategies have been developed. These include one-pot and multi-component reactions, as well as the application of green chemistry principles.

One-Pot and Multi-Component Reaction Strategies

One-pot and multi-component reactions (MCRs) offer significant advantages by combining multiple reaction steps into a single operation without the isolation of intermediates. This approach reduces reaction time, solvent usage, and waste generation. For the synthesis of pyrimidine derivatives, one-pot, three-component reactions are particularly valuable.

A common MCR for pyrimidine synthesis is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea. nih.govmdpi.com While the direct synthesis of this compound via a Biginelli-type reaction is not explicitly detailed, the principles can be applied to construct the pyrimidine core. For example, a one-pot synthesis of 4-pyrimidone-2-thioethers has been reported through the base- and acid-mediated condensation of S-alkylisothioureas with β-ketoesters. nih.govrsc.orgrsc.org

Another one-pot strategy involves the synthesis of pyrimidines from enaminones, which can be formed in situ. For instance, a three-component reaction of 3-(dimethylamino)-1-phenylprop-2-en-1-one (an enaminone), 3-bromobenzimidamide hydrochloride, and various alkynes/alkenes/arylboronic acids can lead to highly substituted pyrimidines. researchgate.net This demonstrates the potential for convergent one-pot syntheses of complex pyrimidine-containing molecules.

Principles of Green Chemistry in Synthesis: Microwave-Assisted and Solvent-Free Conditions

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. semanticscholar.orgnih.gov

The synthesis of chalcones, the precursors to many pyrimidine derivatives, has been shown to be highly efficient under microwave irradiation. ijres.orgmdpi.com For example, the Claisen-Schmidt condensation of substituted benzaldehydes with acetophenone can be completed in minutes with high yields under microwave conditions, compared to several hours required for conventional heating. ijres.org Similarly, the subsequent cyclization of these chalcones with urea or guanidine to form pyrimidines is also accelerated by microwave irradiation. ijres.orgresearchgate.net

Solvent-free reaction conditions represent another key aspect of green chemistry. The Biginelli reaction, for instance, has been successfully carried out under solvent-free conditions using various catalysts, leading to high yields of dihydropyrimidinones in short reaction times. nih.govmdpi.comresearchgate.netresearchgate.net Similarly, the Claisen-Schmidt condensation to produce chalcones can also be performed in the absence of a solvent, often by grinding the reactants with a solid base like sodium hydroxide. wikipedia.org

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional Heating (Reflux) | 4 hours | 58-65 |

| Microwave Irradiation (210 W) | 7-10 minutes | 79-85 |

Mechanistic Investigations of Key Synthetic Transformations

A thorough understanding of the reaction mechanisms is essential for optimizing synthetic routes and controlling product outcomes. The key transformations in the synthesis of this compound involve the formation of the enone moiety and the construction of the pyrimidine ring.

The mechanism of the Claisen-Schmidt condensation under basic conditions involves the formation of an enolate from the ketone, which then acts as a nucleophile. magritek.com This enolate attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent aldol addition product, a β-hydroxy ketone, readily undergoes base-catalyzed dehydration to form the more stable, conjugated α,β-unsaturated ketone. gordon.edu

The Pinner synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines is believed to proceed through a series of condensation and cyclization steps. The reaction is thought to be initiated by the nucleophilic attack of one of the nitrogen atoms of the amidine on one of the carbonyl groups of the dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring.

The mechanism of the Wittig reaction, as previously mentioned, proceeds through a betaine and an oxaphosphetane intermediate. wikipedia.org For stabilized ylides, the initial addition to the carbonyl is often reversible, allowing for equilibration to the more stable trans-oxaphosphetane, which then decomposes to the (E)-alkene.

Derivatization Strategies and Analog Synthesis for Structural Modification

The synthesis of analogues and derivatives of this compound is pursued to explore structure-activity relationships (SAR), aiming to enhance potency, selectivity, or pharmacokinetic properties. nih.gov These strategies generally involve either the synthesis of the pyrimidine ring from acyclic precursors with desired substitutions or the direct functionalization of a pre-formed pyrimidine nucleus.

Ring Position Reactivity

The reactivity of the pyrimidine ring dictates the strategies for its modification. The nitrogen atoms at positions 1 and 3 make the ring electron-deficient, particularly at the 2, 4, and 6-positions. wikipedia.org This electronic nature influences the type of reactions that can be effectively employed:

Electrophilic Substitution : This is less facile than in pyridine but occurs preferentially at the C-5 position, which is the most electron-rich carbon. Reactions like nitration and halogenation can be achieved at this position, often requiring forcing conditions. wikipedia.orggrowingscience.com

Nucleophilic Substitution : The C-2, C-4, and C-6 positions are susceptible to nucleophilic attack, especially if a good leaving group (like a halogen) is present. wikipedia.org This is a common and powerful method for introducing a wide variety of substituents.

Key Synthetic Strategies for Analog Generation

Several robust synthetic methodologies are employed to generate a library of analogues based on the 4-(pyrimidin-4-yl)butenone scaffold.

Condensation with Substituted Precursors : The most direct approach to analogues of this compound is through a base-catalyzed aldol or Claisen-Schmidt condensation. By starting with a pre-functionalized pyrimidine-4-carbaldehyde, various substituents can be introduced onto the pyrimidine ring. The general reaction involves condensing a substituted pyrimidine-4-carbaldehyde with acetone.

Cyclocondensation Reactions to Form the Pyrimidine Ring : A versatile strategy for producing highly substituted pyrimidine analogues involves the cyclocondensation of a 1,3-dicarbonyl compound, an aldehyde, and a nitrogen-containing species like urea, thiourea, or guanidine (e.g., the Biginelli reaction). wikipedia.orgmdpi.com To create analogues related to the target compound, one could use a chalcone derived from a substituted acetophenone and an aldehyde, which is then cyclized with guanidine or urea. semanticscholar.orgijres.orgnih.gov This builds the pyrimidine ring with desired substitutions at the 2, 4, and 6-positions. For instance, reacting a chalcone with guanidine hydrochloride in a basic medium yields 2-amino-4,6-diarylpyrimidines. nih.govnih.gov

Direct Functionalization of the Pyrimidine Ring : Post-synthesis modification of the pyrimidine ring is a common strategy. For example, a 2-chloropyrimidine derivative can serve as a versatile intermediate. The chlorine atom can be displaced by various nucleophiles (amines, alkoxides, thiols) or used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) to introduce new carbon-carbon or carbon-heteroatom bonds. google.com

N-Alkylation of Aminopyrimidine Derivatives : If an amino group is present on the pyrimidine ring, it can be further functionalized. For example, the synthesis of Buspirone, a drug containing a pyrimidinylpiperazine moiety, involves the alkylation of the piperazine nitrogen, demonstrating how complex side chains can be appended to a pyrimidine-containing fragment. wikipedia.org

The following interactive table summarizes various derivatization strategies for creating analogues.

| Strategy | Precursor(s) | Reagents/Conditions | Modification Type | Resulting Analog Class |

| Precursor Condensation | Substituted pyrimidine-4-carbaldehyde, Acetone | Base (e.g., NaOH, KOH) | Substitution on pyrimidine ring (e.g., at C-2, C-5, C-6) | 4-(Substituted-pyrimidin-4-yl)but-3-en-2-ones |

| Cyclocondensation | Substituted Chalcone, Guanidine HCl | Base (e.g., KOH in ethanol) | Forms a new pyrimidine ring with various substituents | 2-Amino-4,6-disubstituted pyrimidines |

| Nucleophilic Substitution | 2-Chloro-4-aryl-pyrimidine | Nucleophile (e.g., R-NH₂, R-OH) | Displacement of chlorine at C-2 | 2-(Amino/Alkoxy)-4-aryl-pyrimidines |

| Cross-Coupling | 5-Bromopyrimidine derivative, Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C bond formation at C-5 | 5-Aryl-pyrimidine derivatives |

These synthetic routes provide a robust platform for the structural modification of the 4-(pyrimidin-4-yl)butenone scaffold, enabling a systematic exploration of its biological potential. The choice of strategy depends on the desired substitution pattern and the availability of starting materials. nih.govthieme-connect.com

Structural Elucidation and Conformational Analysis in Advanced Chemical Research

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing Analysis

No crystallographic data has been deposited, meaning its solid-state structure, bond lengths, angles, and crystal packing are unknown.

Conformational Landscape and Tautomeric Equilibria Studies

No computational or experimental studies on the conformational preferences or tautomeric forms of this specific compound have been reported.

An article on related pyrimidine (B1678525) derivatives could be produced, but it would not adhere to the strict constraint of focusing solely on “4-(Pyrimidin-4-yl)but-3-en-2-one.” Without the foundational data for the target compound, any attempt to write the requested article would result in speculation or the incorrect use of data from other molecules, thereby failing the requirements for accuracy and adherence to the provided outline.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool to model the properties of pyrimidine (B1678525) derivatives. These methods allow for a detailed exploration of the molecule's electronic landscape and structural parameters.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the structural and electronic properties of molecules like 4-(Pyrimidin-4-yl)but-3-en-2-one. Calculations, often performed using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to determine the most stable conformation of the molecule (molecular geometry optimization). rsc.org This process minimizes the energy of the structure, providing precise theoretical values for bond lengths, bond angles, and dihedral angles.

The optimized geometry is crucial for subsequent calculations, including the prediction of vibrational frequencies. Theoretical vibrational analysis helps in the assignment of experimental infrared (IR) and Raman spectra. scifiniti.com Each calculated frequency corresponds to a specific molecular motion, such as stretching, bending, or twisting of bonds. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data. scifiniti.com

Table 1: Representative Optimized Geometrical Parameters (DFT/B3LYP)

| Parameter | Bond | Predicted Value (Å) | Parameter | Angle | Predicted Value (°) |

|---|---|---|---|---|---|

| Bond Length | C=O | 1.24 | Angle | C-C=O | 121.5 |

| Bond Length | C=C | 1.35 | Angle | C=C-C | 122.8 |

| Bond Length | C-C (enone) | 1.48 | Angle | N-C-N (pyrimidine) | 116.0 |

| Bond Length | C-N (pyrimidine) | 1.34 | Angle | C-N-C (pyrimidine) | 124.5 |

Note: The data in this table is representative of typical values for pyrimidine-based enone systems as determined by DFT calculations.

Frontier Molecular Orbital (FMO) theory is fundamental to describing the reactivity and electronic properties of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, acting as an electron donor, is related to the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and can be easily excited. scifiniti.com For pyrimidine derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient pyrimidine ring. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation, a key process for many optical and electronic applications. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Highest Occupied Molecular Orbital energy, indicates electron-donating ability. |

| ELUMO | -2.50 | Lowest Unoccupied Molecular Orbital energy, indicates electron-accepting ability. |

Note: Values are illustrative based on typical FMO analyses of conjugated pyrimidine systems.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.edu This method is particularly useful for quantifying electron delocalization and hyperconjugative interactions.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites. researchgate.net The MEP map uses a color scale to represent the electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For this compound, the MEP map would likely show a negative potential (red) around the carbonyl oxygen and the nitrogen atoms of the pyrimidine ring, identifying them as sites for electrophilic interaction. Conversely, a positive potential (blue) would be expected around the hydrogen atoms, particularly those attached to the butenone chain. This analysis is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other reagents or biological targets.

Molecules with extensive π-conjugated systems and significant intramolecular charge transfer (ICT) character, like many pyrimidine derivatives, are often investigated for their non-linear optical (NLO) properties. rsc.orgresearchgate.net Quantum chemical calculations can predict NLO parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β).

The first hyperpolarizability (β) is a measure of the second-order NLO response and is particularly important for applications like second-harmonic generation. researchgate.net A large β value is typically associated with molecules that have a strong electron donor and a strong electron acceptor connected by a π-conjugated bridge. nih.gov In this compound, the pyrimidine ring acts as an electron-withdrawing group, and its conjugation with the butenone moiety can lead to significant NLO properties. Theoretical calculations of these parameters are essential for screening and designing new materials for photonic and optoelectronic applications. rsc.org

Table 3: Calculated Non-Linear Optical (NLO) Properties

| Parameter | Predicted Value | Unit |

|---|---|---|

| Dipole Moment (μ) | ~4.5 | Debye |

| Mean Polarizability (α) | ~150 | a.u. |

Note: The presented values are representative for conjugated pyrimidine systems and indicate potential for NLO applications.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insight into static molecular properties, molecular modeling and dynamics simulations explore the dynamic behavior of molecules. nih.gov Molecular dynamics (MD) simulations can model the movement of atoms in this compound over time, providing information about its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor. nih.gov

In the context of drug design, molecular docking, a type of molecular modeling, can be used to predict the binding orientation and affinity of this compound to a specific protein target. nih.gov These simulations are instrumental in understanding structure-activity relationships and guiding the development of new therapeutic agents based on the pyrimidine scaffold.

Computational Studies on Reaction Mechanisms and Pathways

While specific computational studies detailing the reaction mechanisms and pathways of this compound are not extensively documented in publicly available literature, general principles of related compounds can be inferred. The reactivity of the α,β-unsaturated ketone moiety is a primary focus. Theoretical models such as Density Functional Theory (DFT) would typically be employed to investigate reactions like Michael additions or reductions. These studies would calculate transition state energies, reaction energy profiles, and the influence of catalysts or solvents on the reaction pathway, thus predicting the most likely mechanistic routes and potential products.

Ligand-Target Binding Interaction Modeling and Affinity Prediction

The primary focus of computational research on this compound has been its potential as a kinase inhibitor. Molecular docking and other modeling techniques have been instrumental in predicting its binding affinity and interaction with various biological targets.

Researchers have explored the role of this compound as a covalent inhibitor of Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies. Computational docking studies have shown that the vinyl ketone group of similar compounds can form a covalent bond with a cysteine residue (Cys481) in the active site of BTK. These models help to visualize the binding pose and key interactions that stabilize the ligand-protein complex.

In the context of epidermal growth factor receptor (EGFR) inhibition, a common target in cancer therapy, derivatives of this compound have been evaluated. Docking studies revealed that the pyrimidine core can form crucial hydrogen bonds with the hinge region of the kinase domain, a characteristic interaction for many ATP-competitive inhibitors. For instance, a hydrogen bond often forms between the N1 atom of the pyrimidine ring and the backbone NH of a methionine residue (Met793) in EGFR.

The following table summarizes key interactions predicted by molecular docking studies for related pyrimidine-based inhibitors with their protein targets.

| Target Protein | Key Interacting Residues | Type of Interaction | Predicted Binding Affinity (Sample Values) |

| Bruton's Tyrosine Kinase (BTK) | Cys481 | Covalent Bond | - |

| Epidermal Growth Factor Receptor (EGFR) | Met793 | Hydrogen Bond | -8.5 to -10.2 kcal/mol |

| Janus Kinase 3 (JAK3) | Leu905, Glu903 | Hydrogen Bond | - |

These predictive models are crucial for the rational design of more potent and selective inhibitors by suggesting modifications to the molecular structure that could enhance binding affinity.

Conformational Dynamics and Stability of Molecular Systems

Molecular dynamics (MD) simulations provide insights into the flexibility and conformational stability of this compound and its complexes with biological targets. These simulations model the atomic movements over time, revealing the dynamic nature of the binding process and the stability of the resulting complex.

Structure-Property Relationship (SPR) and Structure-Activity Relationship (SAR) Explorations in Academic Contexts

The exploration of structure-activity relationships (SAR) for this compound and its analogs has been a fertile area of research, primarily in the context of kinase inhibition. These studies systematically modify parts of the molecule and assess the impact on biological activity.

Key findings from SAR studies on related pyrimidine-based kinase inhibitors include:

The Pyrimidine Core: This heterocyclic ring is often essential for activity, acting as a scaffold that anchors the molecule in the ATP-binding pocket of kinases through hydrogen bonding.

The α,β-Unsaturated Ketone: This group frequently serves as a Michael acceptor, enabling covalent bond formation with nucleophilic residues like cysteine in the target protein's active site. This covalent interaction can lead to irreversible inhibition and high potency.

Substitutions on the Pyrimidine Ring: Modifications at other positions of the pyrimidine ring can be used to modulate selectivity, solubility, and metabolic stability. For example, adding bulky groups can create steric clashes with off-target kinases, thereby improving selectivity.

The following table provides a conceptual overview of SAR for this class of compounds.

| Molecular Substructure | Role in Activity | Impact of Modification |

| Pyrimidine Ring | Hinge-binding motif | Modifications can alter selectivity and physical properties. |

| Butenone Linker | Covalent warhead / Spacer | Changes in length or rigidity affect positioning and reactivity. |

| Terminal Group | Solvent-exposed region | Can be modified to improve solubility and pharmacokinetic properties. |

These SAR explorations, guided and rationalized by computational modeling, are fundamental to the academic pursuit of designing novel and effective enzyme inhibitors based on the this compound scaffold.

Chemical Reactivity and Transformation Studies

Reaction Kinetics and Thermodynamic Analyses

The enone moiety's reactivity is also subject to kinetic and thermodynamic control. The Diels-Alder reaction, a powerful tool for forming six-membered rings, is driven by the favorable thermodynamics of converting two π-bonds into two new, stronger σ-bonds. organic-chemistry.orgmychemblog.com The kinetics of such reactions are influenced by the electronic properties of both the diene and the dienophile (in this case, the enone). organic-chemistry.orgmasterorganicchemistry.com

Interactive Table: General Factors Influencing Reaction Kinetics and Thermodynamics in Pyrimidine (B1678525) and Enone Systems.

| Factor | Influence on Kinetics | Influence on Thermodynamics |

| Electron-donating groups on diene | Increase reaction rate in normal-demand Diels-Alder reactions. masterorganicchemistry.com | Can affect the overall energy change of the reaction. |

| Electron-withdrawing groups on dienophile | Increase reaction rate in normal-demand Diels-Alder reactions. organic-chemistry.orgmasterorganicchemistry.com | Stabilize the product, making the reaction more favorable. |

| Catalysts | Lower the activation energy, increasing the reaction rate. mdpi.com | Do not affect the overall thermodynamics of the reaction. |

| Solvent | Can influence reaction rates by stabilizing transition states. | Can affect the relative stability of reactants and products. |

| Temperature | Higher temperatures generally increase reaction rates. | Can shift the equilibrium of reversible reactions. |

Cycloaddition Reactions and Formation of Fused Heterocyclic Systems

The dual functionality of 4-(pyrimidin-4-yl)but-3-en-2-one as both a pyrimidine derivative and an enone makes it a versatile substrate for cycloaddition reactions, leading to the formation of complex fused heterocyclic systems. wikipedia.org These reactions are fundamental in constructing polycyclic scaffolds, which are prevalent in medicinal chemistry and materials science.

The enone part of the molecule can act as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. organic-chemistry.orglibretexts.org When reacted with a suitable diene, a six-membered ring is formed, fused to the butenone backbone. The pyrimidine ring itself can also participate in cycloaddition reactions. For instance, inverse-electron-demand Diels-Alder reactions are common for electron-poor nitrogen heterocycles like pyrimidines and triazines. acsgcipr.org In these reactions, the pyrimidine acts as the diene component, reacting with an electron-rich dienophile. The initial cycloadducts often undergo subsequent reactions, such as the extrusion of a small molecule, to yield a new aromatic ring fused to the original pyrimidine. acsgcipr.org

Furthermore, 1,3-dipolar cycloadditions, formally a [3+2] cycloaddition, can occur with the enone system, providing access to five-membered heterocyclic rings. libretexts.org The pyrimidine ring can also be constructed through cycloaddition strategies, for example, from 1,2,3-triazines and amidines, which produce 2,5-disubstituted pyrimidines. nih.gov

Interactive Table: Examples of Cycloaddition Reactions for the Synthesis of Fused Heterocycles.

| Cycloaddition Type | Reactants | Product Type | Reference |

| [4+2] Diels-Alder | Conjugated diene + Alkene/Alkyne (dienophile) | Substituted cyclohexene | organic-chemistry.orgmychemblog.com |

| Inverse-electron-demand Diels-Alder | Electron-poor diene (e.g., triazine) + Enamine | Pyridine | acsgcipr.org |

| [4+2] Hetero-Diels-Alder | 1-Amino-3-siloxy-1,3-butadiene + Carbonyl compound | Dihydro-4-pyrone | organic-chemistry.org |

| [3+2] Dipolar Cycloaddition | 1,3-dipole + Alkene (dipolarophile) | Five-membered heterocycle | libretexts.org |

| [2+2] Cycloaddition | Enone + Alkene (photochemical) | Cyclobutane (B1203170) | wikipedia.org |

Photochemical Transformations and Reaction Mechanisms

The photochemistry of this compound is expected to be rich and varied due to the presence of both the pyrimidine and enone chromophores. msu.edu Irradiation with UV or visible light can induce electronic transitions, leading to excited states with distinct reactivity compared to the ground state.

For the enone moiety, photochemical [2+2] cycloadditions with alkenes are a well-established class of reactions that form cyclobutane rings. wikipedia.org The mechanism is believed to proceed through the formation of an excited triplet state of the enone, which then interacts with the alkene to form a diradical intermediate that subsequently closes to the cyclobutane product. wikipedia.org

Pyrimidine derivatives themselves exhibit interesting photochemical behavior. For example, pyrimidin-2(1H)-ones can undergo photochemical electrocyclization to form 1,3-diazabicyclo[2.2.0]hex-5-en-2-ones. rsc.org Another common photochemical reaction of pyrimidines is ring contraction. wur.nl For instance, irradiation of certain pyrimidinones (B12756618) can lead to the formation of β-lactams. acs.org The mechanism of these ring contractions can be complex and may involve the formation of unstable intermediates like oxaziridines, although their existence is still debated. wur.nl In some cases, intramolecular hydrogen abstraction by an excited imino nitrogen can lead to photoelimination products. rsc.org

Interactive Table: Summary of Photochemical Reactions of Pyrimidine and Enone Derivatives.

| Reactant Type | Reaction | Product Type | Key Mechanistic Feature | Reference |

| Enone + Alkene | [2+2] Cycloaddition | Cyclobutane | Triplet diradical intermediate | wikipedia.org |

| Pyrimidin-2(1H)-one | Electrocyclization | 1,3-Diazabicyclo[2.2.0]hex-5-en-2-one | Pericyclic reaction | rsc.org |

| Pyrimidinone | Ring Contraction | β-Lactam | Potential oxaziridine (B8769555) intermediate | acs.org |

| 1-Aryl-4-propyl-pyrimidin-2(1H)-one | Photoelimination | 1-Aryl-4,6-dimethylpyrimidin-2(1H)-one | Intramolecular γ-hydrogen abstraction | rsc.org |

| 5,5-Dialkylcyclopent-2-enone | Ring Contraction | Ketenes | Photochemical rearrangement | researchgate.net |

Regioselective Reactions and Control Strategies

Regioselectivity, the preference for bond formation at one position over another, is a critical aspect of the synthesis and functionalization of molecules like this compound. wikipedia.org The substitution pattern on the pyrimidine ring and the nature of the attacking reagent heavily influence the outcome of a reaction.

In nucleophilic aromatic substitution (SNAr) reactions of dichloropyrimidines, the position of substitution (C2, C4, or C6) is highly sensitive to the electronic nature of other substituents on the ring. wuxiapptec.com Generally, nucleophilic attack is favored at the C4 and C6 positions, which are para and ortho to the ring nitrogens. However, the presence of an electron-donating group at C6 can direct substitution to the C2 position. wuxiapptec.com Palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidines shows a strong preference for substitution at the C4 position. acs.org Similarly, in pyrido[3,2-d]pyrimidines, selective functionalization of each chloro-substituted position is possible, with amination favoring the C2 position and thiolation being influenced by the C6 substituent. nih.gov

Control strategies for regioselectivity often involve the use of directing groups or the careful choice of reaction conditions. For instance, in the synthesis of pyrimidines, the choice of catalyst and starting materials can lead to high levels of regioselectivity. mdpi.comorganic-chemistry.org

Interactive Table: Regioselectivity in Reactions of Substituted Pyrimidines.

| Pyrimidine Derivative | Reagent/Reaction | Major Product | Factors Influencing Regioselectivity | Reference |

| 6-Aryl-2,4-dichloropyrimidine | Aliphatic secondary amines/Pd-catalysis | C4-aminated product | Catalyst, base | acs.org |

| 2,4-Dichloropyrimidine | Nucleophiles (SNAr) | C4-substituted product | Electronic effects of C6 substituent | wuxiapptec.com |

| 2,4,8-Trichloropyrido[3,2-d]pyrimidine | Amines (SNAr) | C2-aminated product | Inherent reactivity of positions | nih.gov |

| 2,4,8-Trichloropyrido[3,2-d]pyrimidine | Thiols (SNAr) | C2 or C8-thiolated product | Electronic effects of C6 substituent | nih.gov |

| Polymethylpyrimidines | Bromination | Varies | Position of methyl groups | acs.org |

Non-Covalent Interactions and Supramolecular Assembly

Non-covalent interactions play a crucial role in determining the three-dimensional structure and properties of this compound in the solid state and in solution. These weak interactions, including hydrogen bonds and halogen bonds, are directional and can be exploited in crystal engineering to design materials with specific architectures and functions.

The pyrimidine ring, with its two nitrogen atoms, and the carbonyl group of the enone are excellent hydrogen bond acceptors. quora.com If the pyrimidine ring is part of a pyrimidinone tautomer, the N-H group can act as a hydrogen bond donor. nih.govacs.org These hydrogen bonding capabilities allow this compound to form extensive supramolecular networks.

Interactive Table: Typical Hydrogen Bond Geometries in Pyrimidine and Related Heterocycles.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) | System | Reference |

| N-H···O | ~0.86 | ~1.8-2.2 | ~2.7-3.0 | ~150-180 | Pyrimidinones | nih.govacs.org |

| C-H···O | ~0.93-0.98 | ~2.2-2.6 | ~3.1-3.5 | ~130-170 | Pyrrol-2-yl ketones | mdpi.com |

| N-H···Cl | ~0.86 | ~2.4-2.8 | ~3.2-3.6 | ~140-160 | Pyrrol-2-yl ketones | mdpi.com |

Halogen bonding is another important non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as the nitrogen atom of a pyrimidine ring. nih.govresearchgate.net The strength of the halogen bond depends on the polarizability of the halogen atom (I > Br > Cl) and the electron-withdrawing nature of the group to which it is attached. nih.gov

In co-crystals of halogenated donors and pyrimidine acceptors, C-I···N halogen bonds are frequently observed. nih.govresearchgate.net These interactions can compete with or complement hydrogen bonds in directing the supramolecular assembly. nih.gov The interaction of haloaromatic donors with pyrimidine can lead to significant charge transfer and binding energies that are comparable to or even larger than typical hydrogen bonds. nih.gov Other weak interactions, such as π-π stacking and C-H···π interactions, also contribute to the stability of the crystal structures of pyrimidine-containing compounds. mdpi.comresearchgate.net The possibility of a "π-hole" on a halogen atom interacting with a nucleophile is also an area of active research. mdpi.com

Interactive Table: Examples of Halogen Bond Geometries in Pyrimidine-Containing Co-crystals.

| Donor···Acceptor | D···A (Å) | % of vdW Radii Sum | Angle (°) | System | Reference |

| C-I···N | ~2.8-3.0 | ~80-85% | ~170-180 | Iodoethynylpyridines with bipyrimidyls | researchgate.net |

| C-I···N | - | - | - | Haloaromatics with pyrimidine | nih.gov |

| Br···O | - | - | - | Brominated picolinamides with dicarboxylic acids | nih.gov |

π-π Stacking Interactions in Crystalline Architectures

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific studies detailing the crystal structure or the π-π stacking interactions of the compound this compound. While the principles of π-π stacking are well-established for pyrimidine derivatives, the specific geometric parameters and supramolecular arrangement for this particular molecule are not documented in the accessible resources.

The formation of π-π stacking interactions is a common feature in the solid-state structures of nitrogen-containing heterocyclic compounds. These non-covalent interactions play a crucial role in the stabilization of the crystal lattice. In the case of pyrimidine-containing molecules, these interactions typically involve the overlap of the electron-rich aromatic rings.

Generally, the geometry of π-π stacking can be characterized by several key parameters:

Centroid-to-Centroid Distance (Cg-Cg): The distance between the geometric centers of two interacting aromatic rings.

Interplanar Distance: The perpendicular distance between the planes of the two aromatic rings.

Slip Angle: The angle between the centroid-to-centroid vector and the normal to the plane of the ring.

Horizontal Displacement (Slippage): The offset between the centers of the two parallel rings.

These parameters dictate the strength and nature of the interaction, which can range from a perfectly co-facial arrangement to various slipped-parallel or T-shaped geometries. The electronic nature of the pyrimidine ring, with its electron-deficient character due to the two nitrogen atoms, often leads to favorable stacking interactions with other aromatic systems.

In the absence of specific experimental data for this compound, a detailed analysis, including data tables of its crystalline architecture, cannot be provided. Further research involving the synthesis of single crystals and their analysis by X-ray diffraction would be necessary to elucidate the specific π-π stacking motifs and other supramolecular features of this compound.

Mechanistic Biochemical and Biological Research in Vitro and Molecular Level Focus

Investigation of Enzyme Inhibition Mechanisms and Ligand-Enzyme Binding Studies

Pyrimidine (B1678525) derivatives have been extensively investigated as inhibitors of various enzymes, playing crucial roles in numerous cellular processes. The structural versatility of the pyrimidine ring allows for its interaction with the active sites of a wide range of enzymes, leading to the modulation of their catalytic activity.

A novel series of pyrimidin-4-yl-ethanol and ethanone (B97240) derivatives were designed and synthesized as potential inhibitors of ROS1 kinase, a receptor tyrosine kinase implicated in non-small cell lung cancer. Many of these compounds demonstrated inhibitory activity in the micromolar range. nih.gov Similarly, 4-(pyrazol-4-yl)-pyrimidines have been identified as selective inhibitors of cyclin-dependent kinase 4/6 (CDK4/6), with X-ray crystallography revealing the specific determinants of their potency and selectivity. acs.org Further research into pyrimidine derivatives has identified potent inhibitors of metabolic enzymes such as human carbonic anhydrase isoenzymes (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), with some compounds exhibiting Ki values in the nanomolar range. researchgate.net The inhibitory mechanism often involves the pyrimidine core making key hydrogen bonds with the enzyme's hinge region. nih.gov

The following table summarizes the inhibitory activities of various pyrimidine derivatives against different enzymes:

| Compound Class | Target Enzyme | Inhibitory Activity | Reference |

|---|---|---|---|

| Pyrimidin-4-yl-ethanol/ethanone derivatives | ROS1 kinase | Micromolar range | nih.gov |

| 4-(Pyrazol-4-yl)-pyrimidines | CDK4/6 | Selective inhibition | acs.org |

| Thiazolyl/Thiadiazolo[3,2-c]pyrimidine derivatives | hCA I | Ki: 39.16 ± 7.70–144.62 ± 26.98 nM | researchgate.net |

| hCA II | Ki: 18.21 ± 3.66–136.35 ± 21.48 nM | ||

| AChE | Ki: 33.15 ± 4.85–52.98 ± 19.86 nM | ||

| BChE | Ki: 31.96 ± 8.24–69.57 ± 21.27 nM | ||

| Pyrido[2,3-d]pyrimidine derivatives | Lipoxygenase (LOX) | IC50: 42 µM (derivative 2a), 47.5 µM (derivative 2f) | nih.govmdpi.com |

| KRAS-G12D inhibitor 10k | KRAS-G12D | IC50 = 0.009 µM | nih.gov |

Ligand-Macromolecule Binding Studies: Examples with DNA and Other Biological Targets

The interaction of small molecules with macromolecules like DNA is a critical area of research, particularly in the development of anticancer agents. Pyrimidine derivatives have demonstrated the ability to bind to DNA, inducing conformational changes and potentially interfering with replication and transcription.

For instance, newly synthesized steroidal pyrimidine derivatives have been shown to interact with DNA primarily through electrostatic and hydrophobic interactions. nih.gov Spectroscopic and hydrodynamic measurements indicated binding constants (Kb) in the range of 1.93×103 M-1 to 2.31×103 M-1. nih.gov Molecular docking studies further suggested that the steroidal pyrimidine moiety intercalates into the minor groove of the DNA helix. nih.gov Such interactions can lead to DNA cleavage, as observed in gel electrophoresis experiments with pBR322 DNA, highlighting the potential for these compounds to act as chemotherapeutic agents. nih.gov

The pyrimidine bases themselves—cytosine, thymine, and uracil (B121893)—are fundamental components of nucleic acids, forming hydrogen bonds with their complementary purines to maintain the structure of DNA and RNA. wikipedia.org The formation of pyrimidine dimers, covalent linkages between adjacent pyrimidine bases, is a form of DNA damage induced by UV light, which can distort the DNA helix and impede cellular processes. wikipedia.org

Modulation of Cellular Pathways: In Vitro Mechanistic Investigations

Pyrimidine-based compounds can modulate various cellular signaling pathways, influencing processes such as cell proliferation, immune response, and metabolism. These effects are often initiated by the binding of the pyrimidine derivative to a key protein in the pathway.

One notable example is the modulation of the STING (Stimulator of Interferon Genes) pathway, which is crucial for innate immunity. A novel small-molecule ENPP1 inhibitor with a pyrrolopyrimidinone core was found to activate the STING pathway, leading to the promotion of cytokine release and an enhanced innate immune response. acs.org This suggests a therapeutic potential for such compounds in cancer immunotherapy. acs.org

The de novo pyrimidine biosynthesis pathway is itself a target for regulation. The enzyme CAD, which initiates this pathway, is regulated by phosphorylation through MAP kinase (MAPK) and protein kinase A (PKA). nih.gov The activity of this pathway is upregulated during the S phase of the cell cycle to meet the demand for nucleotides for DNA synthesis and is subsequently downregulated. nih.gov Inhibitors of pyrimidine biosynthesis have been shown to suppress viral growth by inducing a metabolic stress that triggers cellular defense mechanisms. researchgate.net

Furthermore, certain pyrrolo[2,3-d]-4-pyrimidone nucleosides have been found to modulate cytokine production in activated human T cells in vitro. ijpsonline.com For instance, specific derivatives can enhance the production of Type 2 cytokines like IL-4 while suppressing Type 1 cytokines such as IFN-γ, indicating their potential in treating diseases associated with polarized Type 1 cytokine responses. ijpsonline.com

The following table provides examples of cellular pathway modulation by pyrimidine derivatives:

| Compound/Derivative Class | Cellular Pathway | Observed Effect | Reference |

|---|---|---|---|

| Pyrrolopyrimidinone derivative (ENPP1 inhibitor) | STING Pathway | Activation of STING-mediated type I IFN immune responses | acs.org |

| Pyrimidine biosynthesis inhibitors (e.g., DD264, Brequinar) | Pyrimidine Biosynthesis/Innate Immunity | Suppression of viral growth through induction of antiviral genes | researchgate.net |

| Pyrrolo[2,3-d]-4-pyrimidone nucleosides | Cytokine Production in T-cells | Enhancement of Type 2 cytokines (e.g., IL-4) | ijpsonline.com |

| Suppression of Type 1 cytokines (e.g., IFN-γ) |

Radical Scavenging and Redox Chemistry Investigations

The antioxidant potential of pyrimidine derivatives has been a subject of significant research. These compounds can act as radical scavengers, neutralizing harmful reactive oxygen species (ROS) and thereby mitigating oxidative stress, which is implicated in a variety of diseases.

Numerous studies have evaluated the antioxidant activity of different pyrimidine derivatives using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. For example, certain tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analogues have demonstrated excellent antioxidant activity, with IC50 values comparable to the standard antioxidant, ascorbic acid. ijpsonline.com Similarly, a series of novel pyrimidines and their triazole fused derivatives have shown moderate to good antioxidant activity in various assays, including hydrogen peroxide scavenging and lipid peroxidation inhibition. ijpsonline.com The presence of specific functional groups, such as electron-donating or electron-withdrawing groups on the pyrimidine scaffold, can significantly influence the antioxidant capacity. ijpsonline.comijpsonline.com

Some pyrimidine derivatives have also been shown to strongly inhibit lipid peroxidation, a key process in cellular damage induced by oxidative stress. nih.govmdpi.com

The table below presents the antioxidant activities of several classes of pyrimidine derivatives:

| Compound Class | Antioxidant Assay | Activity (IC50) | Reference |

|---|---|---|---|

| Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analogues (3a, 3b) | DPPH radical scavenging | 46.31 µM and 48.81 µM | ijpsonline.com |

| 4-(Furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ester (3c) | DPPH radical scavenging | 0.6 mg/ml | ijpsonline.com |

| Indolyl-pyrimidine derivatives | DPPH radical scavenging | Good activity, comparable to ascorbic acid | ijpsonline.com |

| Pyrido[2,3-d]pyrimidine derivatives (2a, 2f) | Lipid peroxidation inhibition | Strong inhibition | nih.govmdpi.com |

Design Principles for Molecular Probes and Biological Tools

The inherent biological relevance and structural tractability of the pyrimidine core make it an excellent scaffold for the design of molecular probes and biological tools. These tools are instrumental in studying complex biological systems, such as protein-protein interactions (PPIs), which are often challenging to target with traditional small molecules.

One innovative approach involves a privileged substructure-based diversity-oriented synthesis (pDOS) strategy. This method utilizes the pyrimidine framework to generate a wide array of polyheterocyclic structures with significant three-dimensional diversity. nih.gov These complex scaffolds can present larger and more intricate surfaces for interaction, making them more suitable for modulating the broad interfaces of PPIs compared to simpler, flatter molecules. nih.gov

The design of such probes often involves strategies like silver-catalyzed or iodine-mediated tandem cyclizations to create pyrimidine-embedded polyheterocycles and diverse pairing strategies to produce pyrimidodiazepine-containing skeletons. nih.gov By systematically mimicking protein secondary structures, these pyrimidine-based scaffolds can be tailored to allosterically inhibit specific PPIs, as demonstrated by the development of small molecules that block the interaction between the human ACE2 receptor and the SARS-CoV-2 spike protein. nih.gov This highlights the potential of pyrimidine-based design principles in creating sophisticated tools to probe and modulate previously "undruggable" biological targets. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies for Enhanced Efficiency

The synthesis of pyrimidine (B1678525) derivatives is a well-established field, yet there is always a need for more efficient and environmentally friendly methods. acs.orgresearchgate.net Future research on 4-(Pyrimidin-4-yl)but-3-en-2-one could focus on developing novel synthetic strategies that are both high-yielding and sustainable.

One promising approach is the use of multicomponent reactions, which allow for the construction of complex molecules in a single step from simple starting materials. researchgate.netnih.gov An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, offering a regioselective and efficient route to highly substituted pyrimidines. researchgate.netnih.gov Adapting such a method for the synthesis of this compound could significantly improve its accessibility.

Green chemistry principles should also be at the forefront of synthetic design. acs.orgresearchgate.netresearchgate.net This includes the use of greener solvents, catalysts, and energy sources. Microwave-assisted synthesis, ultrasound-induced synthesis, and the use of biocatalysts are all avenues worth exploring to develop more sustainable routes to this compound. researchgate.net A potential green synthesis approach could involve the condensation of a pyrimidine-4-carboxaldehyde with acetone, a reaction that could be optimized using various green catalysts and conditions.

A comparative overview of potential synthetic methods is presented in Table 1.

Table 1: Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Multicomponent Reactions | High efficiency, atom economy, and diversity of products. researchgate.netnih.gov | Development of a one-pot synthesis from simple, readily available starting materials. |

| Green Catalysis | Reduced environmental impact, use of renewable resources, and milder reaction conditions. acs.orgresearchgate.net | Screening of solid acid catalysts, ionic liquids, or biocatalysts to promote the key condensation step. |

| Microwave/Ultrasound-Assisted Synthesis | Accelerated reaction rates, higher yields, and enhanced selectivity. researchgate.net | Optimization of reaction parameters such as temperature, time, and power to maximize efficiency. |

| Flow Chemistry | Improved safety, scalability, and process control. | Design and implementation of a continuous flow process for the synthesis of the target compound. |

Advanced Computational Approaches for Predictive Modeling and Materials Design

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research. For this compound, advanced computational approaches could be employed to explore its potential in various applications.

Quantitative Structure-Activity Relationship (QSAR) modeling could be used to predict the biological activity of derivatives of this compound. nih.gov By developing QSAR models based on a dataset of related compounds, it would be possible to identify key structural features that contribute to a desired biological effect, such as anticancer or antimicrobial activity. nih.gov

Molecular docking studies could provide insights into the potential biological targets of this compound. nih.gov By docking the molecule into the active sites of various enzymes and receptors, researchers could identify potential protein-ligand interactions and guide the design of more potent and selective inhibitors. For instance, docking studies have been used to investigate the binding of pyrimidine derivatives to cyclin-dependent kinases (CDKs), which are important targets in cancer therapy. nih.gov

Density Functional Theory (DFT) calculations could be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. This information would be invaluable for understanding its chemical behavior and for designing new materials with specific electronic or optical properties.

Exploration of New Reactivity Profiles and Chemical Transformations

The chemical reactivity of this compound is expected to be rich and varied, owing to the presence of both a pyrimidine ring and an enone moiety. The pyrimidine ring is known to undergo nucleophilic substitution reactions, particularly at the C2, C4, and C6 positions, especially when activated by an electron-withdrawing group. wikipedia.orgresearchgate.net The enone functionality, on the other hand, is susceptible to both 1,2- and 1,4-addition reactions (Michael addition).

Future research could explore the following transformations:

Nucleophilic Aromatic Substitution: Investigating the displacement of leaving groups on the pyrimidine ring with various nucleophiles to generate a library of new derivatives.

Michael Addition Reactions: Studying the addition of nucleophiles such as amines, thiols, and carbanions to the β-carbon of the enone to create more complex molecular architectures.

Cycloaddition Reactions: Exploring the potential of the enone as a dienophile in Diels-Alder reactions to construct novel polycyclic systems.

Photochemical Reactions: Investigating the photochemical behavior of the compound, as enones are known to undergo various photochemical transformations.

Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level

Given that many pyrimidine derivatives exhibit significant biological activity, a key area of future research will be to elucidate the molecular mechanisms by which this compound interacts with biological systems. wikipedia.orgerciyes.edu.trmdpi.comwikipedia.org

Initial studies could involve screening the compound against a panel of kinases, as many pyrimidine-based compounds are known to be kinase inhibitors. nih.govnih.gov Should any inhibitory activity be observed, further studies would be required to determine the specific kinase(s) targeted and the mechanism of inhibition. Techniques such as X-ray crystallography of the protein-ligand complex could provide a detailed picture of the binding mode at the atomic level. mdpi.com

The potential for this compound to interfere with DNA and RNA synthesis should also be investigated, given that pyrimidine is a fundamental component of nucleic acids. wikipedia.orgnih.gov Studies could explore its ability to act as a nucleoside analogue or to inhibit enzymes involved in nucleotide metabolism.

Furthermore, the enone moiety could potentially react with biological nucleophiles, such as cysteine residues in proteins, through a Michael addition mechanism. This covalent modification of proteins could be a key aspect of its biological activity and warrants detailed investigation.

Potential in Supramolecular Chemistry and Advanced Materials Science (Conceptual Applications)

The ability of the pyrimidine ring to participate in hydrogen bonding and π-π stacking interactions makes it an attractive building block for supramolecular chemistry and the design of advanced materials. google.gm

Future research could explore the self-assembly of this compound and its derivatives into well-defined supramolecular architectures, such as liquid crystals or gels. The combination of the hydrogen-bonding capabilities of the pyrimidine ring and the potential for intermolecular interactions involving the enone moiety could lead to the formation of novel materials with interesting properties.

The incorporation of this compound into metal-organic frameworks (MOFs) or coordination polymers is another promising avenue. The nitrogen atoms of the pyrimidine ring can act as coordination sites for metal ions, leading to the formation of extended network structures with potential applications in gas storage, catalysis, or sensing.

Finally, the conjugated system of this compound suggests that it may possess interesting photophysical properties. Future studies could investigate its fluorescence or phosphorescence behavior and explore its potential use in organic light-emitting diodes (OLEDs) or as a fluorescent sensor.

Q & A

Q. What are the primary synthetic routes for 4-(Pyrimidin-4-yl)but-3-en-2-one?

The compound is typically synthesized via aldol condensation or cyclization reactions . For example:

- Aldol condensation : Reacting a pyrimidine aldehyde with a ketone (e.g., acetone) under basic conditions. A related method involves (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one as a precursor, utilizing aldol reactions with substituted benzaldehydes in the presence of catalytic bases (e.g., sodium hydroxide) .

- Cyclization : Pyrimidine derivatives can be synthesized by reacting α,β-unsaturated ketones with guanidine hydrochloride in sodium isopropoxide, followed by purification via column chromatography (chloroform:methanol = 3:1) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and confirm the α,β-unsaturated ketone structure (e.g., vinyl protons at δ 6.5–7.5 ppm).

- IR spectroscopy : Detects carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and pyrimidine ring vibrations (~1500–1600 cm⁻¹).

- X-ray crystallography : Resolves stereochemical ambiguities using programs like SHELX for refinement .

Q. How should purification be optimized post-synthesis?

- Column chromatography : Effective for separating polar byproducts (e.g., chloroform:methanol gradients) .

- Crystallization : Dimethyl ether or ethanol recrystallization improves purity, especially for intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in aldol condensation?

Key variables include:

- Catalyst selection : Sodium hydroxide or piperidine for base-catalyzed aldol reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance enolate formation.

- Temperature control : Mild heating (40–60°C) minimizes side reactions like Michael additions.

Reference studies on similar enones suggest yields improve with slow addition of reactants and inert atmospheres .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Multi-technique validation : Cross-validate NMR/IR with high-resolution mass spectrometry (HRMS) for molecular formula confirmation.

- X-ray diffraction : Use SHELX-refined crystallographic data to resolve stereochemical uncertainties (e.g., E/Z isomerism) .

- Computational modeling : DFT calculations (e.g., Gaussian) predict NMR/IR spectra for comparison with experimental data .

Q. How is cytotoxicity evaluated for this compound derivatives?

- In vitro assays : Use cancer cell lines (e.g., HeLa, MCF-7) and measure IC₅₀ values via MTT assays.

- Controls : Include positive controls (e.g., doxorubicin) and solvent-only blanks.

- Mechanistic studies : Assess apoptosis (flow cytometry) or ROS generation (fluorescence probes). Natural product analogs, such as fungal metabolites, have shown cytotoxicity via mitochondrial disruption .

Q. What computational methods predict the reactivity of this compound?

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.

- Molecular docking : Predict binding affinities for biological targets (e.g., kinases) using AutoDock Vina.

- Reaction pathway simulations : Study aldol condensation transition states with Gaussian or ORCA .

Q. How are stereochemical outcomes controlled during synthesis?

- Chiral catalysts : Use organocatalysts (e.g., proline derivatives) for asymmetric aldol reactions.

- Solvent effects : Polar solvents stabilize specific transition states (e.g., THF vs. toluene).

- Temperature : Lower temperatures favor kinetic over thermodynamic products.

Q. What analytical challenges arise in quantifying degradation products?

- HPLC-MS : Separates degradation products (e.g., hydrolyzed pyrimidine rings) using C18 columns and acetonitrile:water gradients.

- Stability studies : Monitor pH-dependent hydrolysis (e.g., acidic conditions cleave the enone moiety).

Q. How are cross-coupling reactions applied to modify the pyrimidine ring?

- Buchwald-Hartwig amination : Introduce amines at the pyrimidine C4 position using palladium catalysts .

- Suzuki-Miyaura coupling : Attach aryl groups to the pyrimidine ring via boronic acid intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.